Florifenine-d4
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Overview
Description
Florifenine-d4 is a deuterium-labeled form of Florifenine, which is a novel anti-inflammatory agent. The compound is known for its selective serotonin reuptake inhibition properties, making it useful in the treatment of depression and anxiety disorders. The molecular formula of this compound is C23H18D4F3N3O2, and it has a molecular weight of 433.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Florifenine-d4 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the esterification of 2-[(7-(trifluoromethyl)-4-quinolinyl)amino]benzoic acid with 2-(1-pyrrolidinyl)ethanol-d4 . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Florifenine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Pot
Properties
CAS No. |
1346599-27-6 |
---|---|
Molecular Formula |
C23H22F3N3O2 |
Molecular Weight |
433.468 |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethyl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)/i13D2,14D2 |
InChI Key |
DQOYUDHAZMAVLD-RYIWKTDQSA-N |
SMILES |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Synonyms |
2-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2-(1-Pyrrolidinyl)ethyl-d4 Ester; |
Origin of Product |
United States |
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